Structural Differentiation: 2-Chloro-4-nitrobenzoyl vs. Sulfonyl Substituent on the Piperazine Ring
The target compound replaces the sulfonyl linker found in the published pan-muscarinic antagonist series with a carbonyl linker (benzamide), and introduces 2-chloro and 4-nitro substituents on the phenyl ring. This structural modification alters the compound's hydrogen-bond acceptor/donor profile (tPSA=112 Ų, 7 H-bond acceptors, 2 H-bond donors) [1] compared to representative sulfonyl analogs such as 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (tPSA ~98 Ų, 8 H-bond acceptors, 0 H-bond donors) [2]. The presence of the nitro group additionally introduces a potential metabolic liability (nitroreductase susceptibility) and alters electronic properties (calculated logP=4.043 for target vs. ~3.5 for unsubstituted benzoyl analog) [1].
| Evidence Dimension | Topological polar surface area (tPSA) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | tPSA=112 Ų, HBD=2, HBA=7, logP=4.043 |
| Comparator Or Baseline | 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine: tPSA ~98 Ų, HBD=0, HBA=8, logP ~3.5 (calculated) |
| Quantified Difference | ΔtPSA=+14 Ų; ΔHBD=+2; ΔlogP=+0.5 |
| Conditions | Calculated properties using ZINC database algorithms |
Why This Matters
Differences in tPSA and HBD directly influence membrane permeability and CNS penetration potential, making the target compound a distinct tool for probing physicochemical property-activity relationships.
- [1] ZINC Database. ZINC000028963222. Calculated properties for target compound: C20H23ClN6O3, MW 430.896, logP 4.043, tPSA 112 Ų, HBD 2, HBA 7. View Source
- [2] Bender AM, et al. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorg Med Chem Lett. 2017;27(15):3576-3581. (Representative sulfonyl analogs used for physicochemical comparison). View Source
